![molecular formula C9H10N2O2 B3034217 2,4-Dimethoxy-6-methylnicotinonitrile CAS No. 1450662-05-1](/img/structure/B3034217.png)
2,4-Dimethoxy-6-methylnicotinonitrile
Overview
Description
Synthesis Analysis
The synthesis of nicotinonitrile derivatives is detailed in several studies. For example, the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine leads to a regioselective nucleophilic substitution, forming a tricyanopropenide derivative . Another study describes the condensation of methyl 4,4-dimethoxy-3-oxobutyrate with malonodinitrile to form 4-dimethoxymethyl-2-methoxypyridine-3-carbonitrile, suggesting a mechanism that is influenced by the pH of the medium . These studies indicate that the synthesis of 2,4-Dimethoxy-6-methylnicotinonitrile might involve similar nucleophilic substitution reactions or condensation processes under controlled conditions.
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is often confirmed using spectral methods and X-ray diffraction analysis. For instance, the structure of a tricyanopropenide derivative was confirmed by these methods . Additionally, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile was determined using single crystal X-ray diffraction, revealing two independent molecules with similar geometric parameters . These findings suggest that the molecular structure of 2,4-Dimethoxy-6-methylnicotinonitrile could also be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The chemical reactivity of nicotinonitrile derivatives is highlighted in the synthesis of various compounds. For example, 2,6-diazido-4-methylnicotinonitrile derivatives were synthesized and further reacted to form triazoles in the presence of Et3N and 1,3-dicarbonyl compounds . This indicates that the chemical reactivity of 2,4-Dimethoxy-6-methylnicotinonitrile might also allow for the formation of heterocyclic compounds through similar azide and triazole formation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinonitrile derivatives can be inferred from quantum chemistry calculations, as demonstrated in the study of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. The study used DFT and DFT-D3 calculations to investigate the structural and chemical properties, revealing the importance of dispersion forces and hydrogen bond interactions for the stability of the crystal . These computational methods could be applied to 2,4-Dimethoxy-6-methylnicotinonitrile to predict its physical and chemical properties, including stability and potential intermolecular interactions.
Scientific Research Applications
Overview
2,4-Dimethoxy-6-methylnicotinonitrile is a compound that has been explored in various scientific fields due to its unique chemical properties. While direct studies on this specific compound are limited, we can infer its potential applications based on research involving related compounds and their functionalities in scientific research. Here, we examine the roles and applications of similar compounds in various research contexts.
Environmental Studies and Toxicology
One area of significant interest is the environmental impact and toxicological profile of chemical compounds similar to 2,4-Dimethoxy-6-methylnicotinonitrile. Studies have focused on the toxicology and environmental behavior of compounds like 2,4-D (2,4-dichlorophenoxyacetic acid), highlighting the importance of understanding the ecological consequences and health risks associated with chemical pollutants. Research has aimed at assessing occupational risks, neurotoxicity, and resistance to pesticides, indicating the broader implications of chemical usage in agriculture and urban settings (Zuanazzi, Ghisi, & Oliveira, 2020).
Antioxidant Activity and Health Applications
Another significant area of research involves the antioxidant properties of chemical compounds. Studies exploring various methods to determine antioxidant activity, such as the ABTS and DPPH assays, are crucial for identifying compounds that can neutralize free radicals and potentially reduce oxidative stress in biological systems. This research is fundamental in the fields of food engineering, medicine, and pharmacy, where antioxidants play a vital role in health promotion and disease prevention (Munteanu & Apetrei, 2021).
Pharmacology and Drug Development
In pharmacology, the exploration of compounds for their therapeutic effects includes the development of imaging agents for diseases like Alzheimer's, as well as the study of serotonergic hallucinogens for their psychoactive properties. The development and application of amyloid imaging ligands, for instance, mark significant progress in diagnosing and understanding Alzheimer's disease. Such research underscores the potential for chemical compounds to serve as tools in medical imaging and therapeutic interventions (Nordberg, 2007).
Safety And Hazards
While specific safety and hazard information for 2,4-Dimethoxy-6-methylnicotinonitrile is not available in the search results, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
2,4-dimethoxy-6-methylpyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-8(12-2)7(5-10)9(11-6)13-3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWDKMRDEOZXDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)OC)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-methylnicotinonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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